molecular formula C21H19N5O4 B2637209 N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1004637-40-4

N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2637209
M. Wt: 405.414
InChI Key: KUPGLCDPGACURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, this would include the compound’s IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Green Multi-Component Synthesis

The synthesis of fused heterocyclic compounds, such as pyrimidine-chromene derivatives, highlights an atom economical, eco-friendly approach for crafting complex molecules in a single step. This method emphasizes the construction of a diverse array of heterocycles which are essential in the pharmaceutical industry for their potential medicinal applications. The synthesis utilizes multi-component reactions (MCRs), offering a straightforward pathway to achieve high selectivity and yield under eco-friendly conditions. Such strategies are instrumental in the development of novel pharmaceuticals, showcasing the vast potential of complex heterocycles in drug discovery (Dhanalakshmi et al., 2021).

Chemical Inhibitors of Cytochrome P450 Isoforms

Although not directly mentioning the compound , the study on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes is relevant to understanding the metabolic pathways and interactions of complex heterocycles in the body. The selective inhibition of CYP isoforms can decipher the involvement of specific isoforms in the metabolism of structurally diverse drugs, potentially impacting the pharmacokinetics of novel heterocyclic compounds. This research aids in predicting drug-drug interactions and enhancing the safety profiles of new pharmaceuticals (Khojasteh et al., 2011).

3-Hydroxycoumarin Chemistry

The study of 3-hydroxycoumarin and its derivatives, which share structural similarities with complex heterocycles, provides insights into the synthesis, reactivity, and applications of these compounds in various biological fields. The review highlights the importance of these compounds in genetics, pharmacology, and microbiology, demonstrating the broad utility of heterocyclic chemistry in advancing pharmaceutical research and development (Yoda, 2020).

Antitubercular Activity of Heterocyclic Derivatives

Research on the antitubercular activity of heterocyclic derivatives illustrates the therapeutic potential of complex heterocycles. By modifying the structure of known antitubercular agents and evaluating their efficacy against various strains of Mycobacterium tuberculosis, scientists can develop more effective treatments for tuberculosis. This study underlines the importance of heterocyclic chemistry in the discovery and optimization of new antitubercular agents, showcasing the potential health benefits of novel synthetic methodologies (Asif, 2014).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-6-13-10-19(28)24-21(22-13)26-18(9-12(2)25-26)23-20(29)17-11-15(27)14-7-4-5-8-16(14)30-17/h4-5,7-11H,3,6H2,1-2H3,(H,23,29)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPGLCDPGACURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135551449

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